Nucleophilic Quaternization Rate: 2-Chloropyridine vs. 3- and 4-Isomers with Methyl Iodide
2-Chloropyridine exhibits the lowest rate constant (k₂₅) for quaternization with methyl iodide in nitrobenzene compared to its 3- and 4-substituted isomers, providing a measure of its distinct electronic environment and steric profile [1]. The rate constant for 2-chloropyridine is 0.204 × 10⁻⁵ L·mol⁻¹·s⁻¹, which is 14.7 times slower than 3-chloropyridine and 35.8 times slower than 4-chloropyridine [2]. This lower intrinsic reactivity towards quaternization is a critical parameter for reaction design where selective mono-alkylation is desired without forming quaternary salts as unwanted byproducts.
| Evidence Dimension | Rate constant (k₂₅) for quaternization with methyl iodide |
|---|---|
| Target Compound Data | 0.204 × 10⁻⁵ L·mol⁻¹·s⁻¹ |
| Comparator Or Baseline | 3-chloropyridine: 3.0 × 10⁻⁵ L·mol⁻¹·s⁻¹; 4-chloropyridine: 7.3 × 10⁻⁵ L·mol⁻¹·s⁻¹ |
| Quantified Difference | 2-chloropyridine is 14.7x slower than 3-chloropyridine and 35.8x slower than 4-chloropyridine |
| Conditions | Conductimetry in nitrobenzene at 25°C |
Why This Matters
A slower quaternization rate allows for greater control in synthetic sequences, minimizing the formation of quaternary salt byproducts that can reduce yield and complicate purification.
- [1] Coppens, G., Declerck, F., Gillet, C., & Nasielski, J. (1963). Quaternisation de Dérivés Monohalogénés de la Pyridine Par L'Iodure de Méthyle. Bulletin des Sociétés Chimiques Belges, 72(1‐2), 25-37. DOI: 10.1002/bscb.19630720103. View Source
- [2] Coppens, G., et al. (1963). Kinetic Data for 2-, 3-, and 4-Chloropyridine Quaternization. Bulletin des Sociétés Chimiques Belges. View Source
